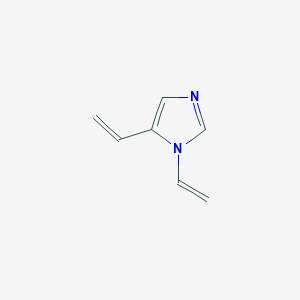

1,5-Bis(ethenyl)imidazole

Description

Structure

3D Structure

Properties

CAS No. |

169327-68-8 |

|---|---|

Molecular Formula |

C7H8N2 |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

1,5-bis(ethenyl)imidazole |

InChI |

InChI=1S/C7H8N2/c1-3-7-5-8-6-9(7)4-2/h3-6H,1-2H2 |

InChI Key |

OSOFUOXRZXWNAG-UHFFFAOYSA-N |

SMILES |

C=CC1=CN=CN1C=C |

Canonical SMILES |

C=CC1=CN=CN1C=C |

Synonyms |

1H-Imidazole,1,5-diethenyl-(9CI) |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 1,5 Bis Ethenyl Imidazole Architectures

Investigation of Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 1,5-bis(ethenyl)imidazole is characterized by the interplay between the electron-rich imidazole (B134444) core and the reactive ethenyl (vinyl) groups. The nitrogen atoms in the imidazole ring possess lone pairs of electrons, rendering them nucleophilic centers. Conversely, the ethenyl groups are susceptible to electrophilic attack due to the π-electron density of the double bonds.

Electrophilic Reactions: The ethenyl groups of this compound readily undergo electrophilic addition reactions. For instance, they can react with halogens (e.g., bromine) and hydrogen halides. libretexts.orgevitachem.com The general mechanism involves the initial attack of the electrophile on the π-bond of the vinyl group, leading to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile. libretexts.org

Nucleophilic Reactions: The nitrogen atoms of the imidazole ring are primary sites for nucleophilic attack. The lone pair of electrons on the N3 nitrogen atom is readily available for reactions with electrophiles. N-alkylation, for example, is a common nucleophilic substitution reaction where an alkyl halide reacts with the imidazole nitrogen. researchgate.netgoogle.com Furthermore, the imidazole ring itself can act as a nucleophile in various substitution reactions, particularly when activated. nih.gov

The following table summarizes the key reactive sites of this compound towards electrophiles and nucleophiles:

| Reactive Site | Reagent Type | Typical Reactions |

| Ethenyl Groups (C=C) | Electrophiles | Addition of halogens, hydrogen halides |

| Imidazole Nitrogen (N3) | Electrophiles (e.g., alkyl halides) | N-Alkylation, N-Acylation |

| Imidazole Ring | Nucleophiles (in activated systems) | Nucleophilic aromatic substitution |

Targeted C–H Functionalization Methodologies

Direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to molecular diversification. In the context of this compound, the imidazole ring presents several C–H bonds that can be targeted for functionalization.

Palladium-catalyzed C–H functionalization has been extensively studied for various imidazole derivatives. bohrium.com These methods often employ a directing group to achieve regioselectivity. For 1-arylimidazoles, palladium-catalyzed direct arylation has shown a higher reactivity at the C5 position compared to the C2 position. bohrium.com This selectivity is influenced by the reaction conditions, including the choice of base and ligands.

While specific studies on the C–H functionalization of this compound are not extensively documented, the principles established for other substituted imidazoles can be extrapolated. The ethenyl group at the 1-position may influence the electronic properties and steric environment of the imidazole ring, potentially affecting the regioselectivity of C–H activation.

Potential C–H functionalization reactions for this compound could include:

Direct Arylation: Introduction of aryl groups at specific C–H positions of the imidazole ring.

Alkenylation: Formation of new carbon-carbon double bonds by reacting with alkenes.

Acetoxylation: Introduction of an acetoxy group. nih.gov

These transformations would provide access to a wide range of novel this compound derivatives with potentially interesting electronic and biological properties.

Diversification Strategies at Imidazole Nitrogen Atoms (N1 and N3)

The nitrogen atoms of the imidazole ring in this compound are key centers for chemical derivatization, allowing for the modulation of the molecule's steric and electronic properties. The N1 and N3 positions are both nucleophilic and can react with various electrophiles.

N-Alkylation: A common strategy for functionalizing the imidazole nitrogen is N-alkylation, typically achieved by reacting the imidazole with an alkyl halide in the presence of a base. researchgate.netgoogle.com For this compound, the N3 nitrogen is the primary site for further alkylation, leading to the formation of a quaternary imidazolium (B1220033) salt. The reaction conditions, such as the choice of solvent, base, and temperature, can influence the efficiency of the alkylation process. researchgate.net

Quaternization: The reaction of the N3 atom with an alkylating agent results in the formation of a positively charged imidazolium salt, a process known as quaternization. umich.edu These quaternized derivatives often exhibit different solubility and electronic properties compared to the parent molecule. Studies on 1-vinylimidazole (B27976) have shown that quaternization can be achieved with various alkylating agents, including alkyl iodides and dimethyl sulfate. umich.edu

The table below provides examples of potential N-alkylation and quaternization reactions for this compound, based on known reactivity of similar compounds.

| Reagent | Product Type | Potential Application | Reference |

| Methyl Iodide | N-Methylimidazolium Iodide | Ionic Liquids, Polymer Precursors | umich.edu |

| Ethyl Bromide | N-Ethylimidazolium Bromide | Phase Transfer Catalysts | researchgate.net |

| Benzyl Chloride | N-Benzylimidazolium Chloride | Organic Synthesis Intermediates | nih.gov |

Reaction Dynamics and Transformation of Ethenyl Moieties

The two ethenyl groups in this compound are highly reactive functionalities that can participate in a variety of chemical transformations, offering pathways to polymers and complex heterocyclic structures.

Polymerization: The vinyl groups are susceptible to polymerization, making this compound a potential monomer for the synthesis of novel polymers. evitachem.com The polymerization can be initiated by radical or ionic initiators. The resulting polymers would feature an imidazole ring in each repeating unit, potentially leading to materials with interesting properties such as thermal stability, conductivity, or catalytic activity.

Cycloaddition Reactions: The ethenyl groups can act as dienophiles or dipolarophiles in cycloaddition reactions. For instance, they can participate in [4+2] Diels-Alder reactions with suitable dienes or in 1,3-dipolar cycloadditions with 1,3-dipoles like azides or nitrile oxides. nih.govnih.gov These reactions provide a powerful method for the construction of complex, multi-ring systems containing the imidazole core.

Hydrometallation: The ethenyl groups can undergo hydrometallation reactions, such as hydroboration or hydrosilylation. These reactions involve the addition of a metal-hydride bond across the double bond and are valuable for introducing new functional groups. For example, hydroboration followed by oxidation would lead to the corresponding alcohol derivative.

The diverse reactivity of the ethenyl moieties is summarized in the following table:

| Reaction Type | Reagents | Resulting Structure | Potential Utility |

| Polymerization | Radical/Ionic Initiators | Poly(this compound) | Functional polymers, materials science |

| Diels-Alder Cycloaddition | Dienes | Fused-ring systems | Synthesis of complex heterocycles |

| 1,3-Dipolar Cycloaddition | 1,3-Dipoles (e.g., azides) | Triazole-substituted imidazoles | Medicinal chemistry, materials science |

| Hydroboration-Oxidation | BH3, H2O2/NaOH | Dihydroxyethyl-imidazole | Functionalized building blocks |

Coordination Chemistry of 1,5 Bis Ethenyl Imidazole and Analogs

Principles of Ligand Design for Multi-Dentate Imidazole (B134444) Systems

The design of multi-dentate ligands based on the imidazole scaffold is a cornerstone of modern coordination chemistry, enabling the construction of complex materials with tailored properties. The inherent features of the imidazole ring—its planarity, strong σ-donor capabilities, and the presence of two distinct nitrogen atoms—make it an exceptional candidate for creating ligands with predictable yet versatile coordination behavior. researchgate.netwikipedia.org

Key principles in the design of these systems include:

Functionalization Sites: The parent imidazole can be derivatized at the C2, C4, C5, and N1 positions. Attaching coordinating groups or linker units to these sites allows for the creation of bidentate, tridentate, or polydentate ligands. researchgate.netrsc.org Bis-imidazole ligands, for instance, are often synthesized by connecting two imidazole rings through a flexible or rigid spacer, enabling them to bridge multiple metal centers.

Steric and Electronic Tuning: The properties of the resulting metal complexes can be finely tuned by altering the substituents on the imidazole ring. Introducing bulky groups can create steric hindrance, influencing the coordination geometry around the metal center and potentially enforcing larger cavity sizes. nih.gov Conversely, adding electron-donating or electron-withdrawing groups modifies the electronic density on the nitrogen donors, thereby altering the ligand's basicity and the stability of the metal-ligand bond. nih.govnih.gov

Flexibility and Rigidity: The nature of the linker connecting multiple imidazole units is critical. Flexible linkers can accommodate a wider range of coordination geometries and bite angles, leading to diverse structural outcomes. Rigid linkers, on the other hand, offer greater pre-organization and directional control, which is often essential for designing specific network topologies in metal-organic frameworks (MOFs). acs.org

Ancillary Ligands: In many systems, the final architecture is not solely determined by the primary imidazole-based ligand. The use of ancillary ligands, such as carboxylates or halides, plays a crucial role. acs.org These co-ligands can satisfy the coordination sphere of the metal ion and influence the dimensionality and connectivity of the resulting coordination polymer. acs.orgacs.org

By systematically applying these principles, chemists can design ligands that self-assemble with metal ions to form discrete molecules, 1D chains, 2D layers, or complex 3D frameworks with desired functionalities. acs.org

Analysis of Metal-Ligand Interactions and Coordination Geometries

The interaction between metal ions and imidazole-based ligands like 1,5-bis(ethenyl)imidazole is governed by a combination of factors including the nature of the N-donor sites, the electronic and steric influence of substituents, and the inherent preferences of the metal center.

The imidazole ring contains two nitrogen atoms, but only the sp²-hybridized "imine" nitrogen (at the 3-position in a 1-substituted imidazole) possesses a lone pair of electrons that is readily available for coordination. wikipedia.org This nitrogen acts as a pure sigma-donor, forming stable coordinate bonds with a wide range of transition metals. wikipedia.org The basicity of this site is intermediate between that of pyridine (B92270) and ammonia, making it a versatile donor for both hard and soft metal ions. wikipedia.org

In multi-dentate ligands containing several imidazole moieties, each ring typically offers one N-donor site for coordination. This allows the ligand to act as a chelate, binding to a single metal center through multiple nitrogen atoms, or more commonly, as a bridging ligand that links two or more metal centers, facilitating the formation of polynuclear complexes and extended networks. acs.org The orientation of these N-donor sites, dictated by the ligand's backbone, is fundamental to directing the final architecture of the assembly.

While specific studies on the coordination chemistry of this compound are not extensively detailed in the reviewed literature, its behavior can be inferred from established principles of ligand effects. The ethenyl (vinyl) groups at the 1 and 5 positions are expected to influence the ligand's coordination properties in two primary ways:

Electronic Effects: The ethenyl groups are conjugated with the π-system of the imidazole ring. This extended conjugation can modulate the electronic density across the molecule. While vinyl groups can have complex electronic effects, they generally influence the π-acceptor capabilities of the ligand and can subtly alter the electron density at the coordinating N3 nitrogen, thereby affecting the strength of the metal-ligand bond.

Steric Effects: The substituents on a ligand framework play a crucial role in determining the steric accessibility of the metal center. nih.gov The ethenyl groups on this compound introduce a degree of steric bulk around the coordinating nitrogen. This can influence the coordination number of the metal, the geometry of the resulting complex, and the orientation of the imidazole rings relative to one another in polynuclear structures. nih.govresearchgate.net This steric pressure can prevent the formation of certain geometries while favoring others, acting as a tool to control the final structure. nih.gov

Bis-imidazole ligands are particularly adept at forming both discrete mono- and poly-metallic complexes, as well as infinite coordination polymers. When a bis-imidazole ligand coordinates to a single metal center, it typically forms a chelate ring, resulting in a mononuclear complex. However, their most common role is as a bridging linker, where each imidazole unit binds to a different metal ion. acs.org This bridging action can lead to the formation of:

Dinuclear or Polynuclear Complexes: Discrete molecules containing a specific number of metal centers linked by the ligands. nih.gov

1D Coordination Polymers: Linear chains where metal ions are sequentially bridged by the bis-imidazole ligands. acs.org

2D and 3D Networks: More complex architectures where the ligands and metal ions form layers or three-dimensional frameworks, often with porous structures. acs.org

Below is a table summarizing structural data for representative metal complexes containing substituted imidazole ligands, illustrating common coordination environments.

Imidazole-Based Ligands in Supramolecular Architectures and Metal-Organic Frameworks (MOFs)

The predictable directionality of the N-donor sites and the planarity of the imidazole ring make it an exemplary building block for constructing highly ordered supramolecular assemblies and porous Metal-Organic Frameworks (MOFs). researchgate.netrsc.org MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands, and imidazole derivatives are among the most successful linkers used in their synthesis. researchgate.netnih.gov

A prominent subclass of these materials is the Zeolitic Imidazolate Frameworks (ZIFs). In ZIFs, divalent metal cations (like Zn²⁺ or Co²⁺) are linked by deprotonated imidazole-based ligands (imidazolates). The M-N-C bond angle mimics the Si-O-Si angle found in zeolites, leading to porous frameworks with zeolite-like topologies. researchgate.net

Beyond the strong coordinate bonds that form the primary framework, weaker non-covalent interactions are critical in defining the final structure and properties of these materials. These interactions include:

Hydrogen Bonding: When the N1 position of the imidazole ring is unsubstituted, the N-H group can act as a hydrogen bond donor, interacting with anions or solvent molecules to guide the assembly of the network. researchgate.netresearchgate.net

π-π Stacking: The aromatic imidazole rings can stack with each other or with other aromatic moieties in the structure. tandfonline.com These interactions help to stabilize the crystal packing and can link lower-dimensional structures (like 1D chains or 2D layers) into more complex 3D supramolecular architectures. acs.org

The rational design of the imidazole ligand—by choosing specific substituents, adjusting linker length, or incorporating additional functional groups—allows for precise control over the pore size, chemical environment, and ultimate function of the resulting MOF, making them suitable for applications in gas storage, separation, and catalysis. rsc.orgacs.org

Catalytic Functions of Imidazole-Metal Complexes

Metal complexes featuring imidazole-based ligands are highly effective catalysts for a wide range of organic transformations. researchgate.netmdpi.com The strong σ-donor nature of the imidazole nitrogen helps to stabilize the metal center, while the ability to tune the steric and electronic environment via substitution allows for the optimization of catalytic activity and selectivity. nih.gov

A particularly significant area of catalysis involves N-Heterocyclic Carbenes (NHCs), which are typically generated from imidazolium (B1220033) salts and are isomers of imidazole ligands. wikipedia.orgacs.org Metal-NHC complexes are renowned for their high stability and catalytic efficiency. nih.govmdpi.com However, traditional imidazole-coordinated complexes also exhibit significant catalytic activity.

Key catalytic applications include:

Oxidation Reactions: Imidazole-metal complexes can catalyze the oxidation of various substrates. For instance, certain copper-imidazole complexes show catechol oxidase activity, relevant to both biological processes and industrial applications. nih.govnih.gov M(II)-formate and propionate (B1217596) complexes with imidazole have been shown to catalyze styrene (B11656) oxidation. mdpi.com

Coupling Reactions: Palladium complexes with imidazole-based NHC ligands are powerful catalysts for cross-coupling reactions like the Suzuki-Miyaura and Heck couplings, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules. nih.govacs.org

Hydrogenation and Transfer Hydrogenation: Ruthenium and other transition metal complexes supported by bidentate NHC ligands derived from imidazole are active in the hydrogenation of ketones and other unsaturated compounds. nih.gov The strong M-C bond in NHC complexes often provides greater stability and activity compared to traditional phosphine (B1218219) ligands.

The table below provides examples of catalytic reactions where imidazole-containing complexes are employed.

Polymerization Research and Polymeric Materials from 1,5 Bis Ethenyl Imidazole

Investigation of Homopolymerization Kinetics and Mechanisms

The homopolymerization of vinylimidazoles, including structures analogous to 1,5-bis(ethenyl)imidazole, is influenced by factors such as pH. For instance, the free-radical polymerization of 1-vinylimidazole (B27976) is significantly faster at a low pH (e.g., pH 1) compared to a more neutral pH (e.g., pH 9). wikipedia.org This is attributed to the protonation of the imidazole (B134444) ring, which affects its electronic properties and reactivity. wikipedia.org

The polymerization of imidazole derivatives can proceed through different mechanisms. For example, in the context of epoxy resins, imidazoles can initiate chain-growth polymerization. researchgate.net The reaction is initiated by the reaction of the pyridine-type nitrogen of the imidazole with an epoxy group. researchgate.netresearchgate.net Subsequent proton transfer from the pyrrole-type nitrogen regenerates the reactive pyridine (B92270) nitrogen, allowing it to react with another epoxy group, ultimately leading to a crosslinked polymer. researchgate.netresearchgate.net While this specific mechanism is for epoxy curing, it highlights the versatile reactivity of the imidazole moiety that can influence polymerization pathways.

Studies on similar bifunctional monomers provide insights into potential polymerization behaviors. For instance, the polymerization of divinylbenzene, another bifunctional monomer, is well-known to lead to crosslinked networks. The kinetics are complex, often involving cyclization at low monomer concentrations and the formation of a gel at higher concentrations. The reactivity of the two vinyl groups can also differ, with the second vinyl group often exhibiting lower reactivity after the first has polymerized.

Copolymerization Studies with Diverse Monomers

This compound can be copolymerized with a variety of other vinyl and acrylic monomers to tailor the properties of the resulting polymers. evitachem.com This approach allows for the incorporation of the functional imidazole groups into a wide range of polymeric structures. For example, copolymerization of vinylimidazoles with monomers like N-vinylpyrrolidone has been explored. google.com

The choice of comonomer can significantly impact the final polymer's characteristics. For instance, copolymerization with hydrophilic monomers would yield water-soluble or water-swellable polymers, while copolymerization with hydrophobic monomers like styrene (B11656) would result in more rigid, less water-soluble materials. rsc.org The reactivity ratios of the monomers in a copolymerization system are crucial for controlling the polymer composition and microstructure.

Electrochemical methods have also been employed to prepare copolymers of imidazole and other monomers like carbazole, offering a strategy to create new electrically active materials that combine the properties of the individual homopolymers. researchgate.net

A study on the copolymerization of 1-vinylimidazole and 2-acrylamido-2-methyl-1-propanesulfonic acid in an inverse miniemulsion demonstrated that the polymerization rate was faster at neutral pH values, and higher molecular weight polymers were obtained compared to solution polymerization due to the confinement effect. beilstein-journals.org

Design and Synthesis of Imidazole-Functionalized Polymeric Systems

The imidazole group imparts unique functionalities to polymers, including catalytic activity, pH-responsiveness, and the ability to coordinate with metal ions. nih.govrsc.org The synthesis of imidazole-functionalized polymers can be achieved through various polymerization techniques.

Free-radical polymerization is a common method for polymerizing vinyl monomers like this compound. wikipedia.org This can be initiated by thermal initiators, such as azo compounds or peroxides, or by photoinitiators. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over the polymer architecture, including molecular weight and dispersity. rsc.orgrsc.orgacs.org These methods are particularly useful for synthesizing well-defined block copolymers containing imidazole units. rsc.org

For example, RAFT polymerization has been used to synthesize block copolymers containing 1-vinylbenzyl-3-butylimidazolium, demonstrating the applicability of controlled radical polymerization to imidazole-containing monomers. rsc.org The choice of solvent is also important; for instance, the radical polymerization of 1-vinylimidazole can be carried out in aqueous or alcoholic solutions. wikipedia.org

Table 1: Examples of Radical Polymerization Systems for Imidazole-Containing Monomers

| Polymerization Technique | Monomers | Initiator/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Free-Radical Polymerization | 1-Vinylimidazole | Azo initiator (e.g., 4,4'-azobisvaleric acid) | Forms quaternizable homopolymers. | wikipedia.org |

| RAFT Polymerization | 1-Butyl-3-(4'-vinylbenzyl)-1H-imidazol-3-ium chloride | 2-Cyano-2-propyl dodecyl trithiocarbonate | Allows for controlled polymerization and synthesis of well-defined polymers. | rsc.org |

| Inverse Miniemulsion Polymerization | 1-Vinylimidazole and 2-acrylamido-2-methyl-1-propanesulfonic acid | Oil-soluble initiator | Produces high molecular weight polymers. | beilstein-journals.org |

Photoinitiated polymerization, or photopolymerization, offers spatial and temporal control over the polymerization process and is widely used in applications like 3D printing and coatings. researchgate.netresearchgate.netbohrium.com Imidazole derivatives can be involved in photopolymerization in several ways. They can be part of the monomer structure, or they can be components of the photoinitiating system. researchgate.net

Bis-imidazole compounds, for instance, can act as photoinitiators. researchgate.net Upon exposure to light, they can generate radicals that initiate polymerization. researchgate.net The efficiency of these systems can be enhanced by using them in multicomponent systems with co-initiators like amines or iodonium (B1229267) salts. researchgate.net For example, a four-component system comprising a bis-imidazole, an aminobenzophenone, N-phenylglycine, and an iodonium salt has been shown to be highly effective for the photoinitiation of radical polymerization. researchgate.net

Imidazole-containing compounds have also been used as photoinitiators for two-photon polymerization, a technique used for fabricating high-resolution 3D microstructures. researchgate.net

Table 2: Components of a Multicomponent Photoinitiating System for Imidazole Derivatives

| Component | Example Compound | Function | Reference |

|---|---|---|---|

| Photoinitiator | Bis[2-(o-chlorophenyl)-4,5-diphenylimidazole] (Cl-HABI) | Absorbs light and generates initial radicals. | researchgate.net |

| Co-initiator 1 | N,N'-bis(diethylamino)benzophenone (EAB) | Enhances the efficiency of radical generation. | researchgate.net |

| Co-initiator 2 | N-phenylglycine (NPG) | Acts as a hydrogen donor. | researchgate.net |

| Additive | Iodonium salt (BIP-T) | Further improves the initiation efficiency. | researchgate.net |

Strategies for Crosslinking and Generation of Polymeric Networks

The presence of two vinyl groups in this compound makes it an excellent crosslinking agent, enabling the formation of polymeric networks. nih.gov These networks can exhibit enhanced mechanical properties, thermal stability, and solvent resistance compared to their linear counterparts.

One strategy for creating crosslinked networks is to copolymerize this compound with monofunctional monomers. The concentration of the bis-imidazole monomer can be varied to control the crosslink density and, consequently, the properties of the resulting network.

Another approach involves the use of external crosslinkers. For example, a vinylimidazole-based polymer can be crosslinked using a bifunctional crosslinker like 3,3'-(hexane-1,6-diyl)bis(1-vinylimidazolium) bromide. mdpi.com This specific crosslinker has been shown to be effective in creating anion exchange polymers for solid-phase extraction. mdpi.com

Coordination chemistry also offers a route to crosslinking. The imidazole pendants on a polymer chain can coordinate with metal ions, such as zinc, to form crosslinked polymeric nanoparticles. rsc.org This type of crosslinking is often reversible and can be sensitive to environmental stimuli like pH, allowing for the design of "smart" materials. rsc.org

Furthermore, post-polymerization modification can be used to introduce crosslinks. For example, a polymer containing imidazole groups could be reacted with a di-functional electrophile to form covalent crosslinks. This approach provides flexibility in controlling the timing and extent of crosslinking.

Computational and Theoretical Investigations of 1,5 Bis Ethenyl Imidazole

Advanced Quantum Chemical Methodologies (DFT, Ab Initio Calculations)

The theoretical investigation of 1,5-Bis(ethenyl)imidazole would fundamentally rely on sophisticated quantum chemical methods. Density Functional Theory (DFT) and ab initio calculations are the cornerstones of modern computational chemistry, offering a balance of accuracy and computational cost for molecules of this size. nih.govrsc.org

DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their efficiency in calculating the electronic structure and optimized geometry of organic molecules. nih.govnih.gov Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide higher levels of accuracy by systematically improving upon the Hartree-Fock approximation, though at a greater computational expense. These methods are crucial for obtaining reliable predictions of molecular properties when experimental data is scarce. rsc.org

Electronic Structure Elucidation (HOMO-LUMO, Frontier Molecular Orbital Analysis)

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the electronic behavior and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

For this compound, the HOMO would likely be distributed across the π-systems of the imidazole (B134444) ring and the ethenyl (vinyl) groups, which are electron-rich. The LUMO would similarly be a π-antibonding orbital spread across the conjugated system. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive, and that it requires less energy to be excited electronically.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Note: Specific values are not available in published literature and would require dedicated computational studies.)

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | N/A | Indicates electron-donating ability |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | N/A | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | N/A | Correlates with chemical reactivity and stability |

Reactivity Predictions and Mechanistic Insights

The electronic data derived from FMO analysis directly informs predictions about the molecule's reactivity. The distribution of HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atoms of the imidazole ring and the terminal carbons of the vinyl groups would be key areas of interest.

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Such calculations would clarify whether this compound is more likely to act as an electron donor or acceptor in reactions, providing mechanistic insights for its potential use in polymerization or as a ligand in coordination chemistry. nih.gov

Analysis of Molecular Geometry and Conformational Preferences

Computational methods are used to determine the most stable three-dimensional structure of a molecule by finding the minimum energy geometry. nih.gov For this compound, key parameters such as bond lengths, bond angles, and dihedral angles would be calculated. A crucial aspect of this analysis would be the conformational preferences of the two ethenyl groups relative to the imidazole ring.

The calculations would explore the rotational barriers around the C-C single bonds connecting the vinyl groups to the ring. This would reveal whether the molecule prefers a planar conformation, which would maximize π-conjugation, or a non-planar (twisted) conformation to minimize steric hindrance. Understanding the conformational landscape is essential for predicting how the molecule interacts with other species.

Table 2: Key Geometric Parameters for this compound (Note: Specific values are not available in published literature and would require dedicated computational studies.)

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C=C, C-N, C-H) | N/A |

| Bond Angles (°) | Angles between adjacent bonds (e.g., C-N-C, C-C=C) | N/A |

| Dihedral Angles (°) | Torsional angles defining the orientation of vinyl groups | N/A |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is calculated by mapping the electrostatic potential onto the electron density surface. The map uses a color scale where red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons, identifying them as key sites for protonation or coordination to metal ions. The regions around the hydrogen atoms would exhibit positive potential (blue). This analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's recognition sites.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular charge transfer, hyperconjugation, and the nature of chemical bonds. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals.

Spectroscopic Property Predictions and Correlations with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to validate theoretical models against experimental findings or to aid in the interpretation of experimental spectra. nih.gov

By calculating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) and Raman spectrum. These calculations help in assigning specific vibrational modes to the observed absorption bands. For this compound, characteristic frequencies for C=C and C-N stretching within the imidazole ring, as well as the C=C stretching of the vinyl groups, would be predicted.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). This analysis identifies the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 3: Predicted Spectroscopic Data for this compound (Note: Specific values are not available in published literature and would require dedicated computational studies.)

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

|---|---|---|

| FT-IR | Vibrational Frequencies (cm-1) for key functional groups | N/A |

| UV-Vis | Maximum Absorption Wavelength (λmax) (nm) | N/A |

| 1H & 13C NMR | Chemical Shifts (ppm) | N/A |

Molecular Dynamics Simulations and Intermolecular Interaction Studies

Following a comprehensive search of scientific literature and academic databases, no specific studies on the molecular dynamics simulations or detailed intermolecular interaction analyses for the compound this compound were found. The current body of published research does not appear to include computational investigations into the dynamic behavior and non-covalent interactions of this particular molecule. Therefore, data tables and detailed research findings on this specific topic are not available at this time.

While computational studies, including molecular dynamics simulations, are frequently conducted for various imidazole derivatives to explore their properties and potential applications, the focus of these existing studies has been on other substituted imidazoles. These investigations have provided valuable insights into the behavior of those specific compounds, but the findings are not directly transferable to this compound due to the unique structural and electronic characteristics imparted by the two ethenyl groups at the 1 and 5 positions of the imidazole ring.

Future computational research may address this knowledge gap and provide a deeper understanding of the molecular-level interactions and dynamic properties of this compound. Such studies would be beneficial for predicting its behavior in various environments and for the rational design of new materials and applications.

Advanced Applications in Functional Materials Utilizing 1,5 Bis Ethenyl Imidazole Scaffolds

Development of Optoelectronic and Nonlinear Optical (NLO) Materials

The imidazole (B134444) ring is a privileged structure in the design of materials for optoelectronics and nonlinear optics (NLO). beilstein-journals.orgresearchgate.net Heteroaromatic push-pull chromophores are frequently investigated as active components in devices like organic light-emitting diodes (OLEDs) and data storage systems. beilstein-journals.org The inherent properties of the imidazole nucleus, such as its thermal robustness and the ability to be functionalized at multiple positions, make it an ideal π-conjugated backbone. beilstein-journals.org

While direct studies on 1,5-bis(ethenyl)imidazole for NLO applications are not extensively documented, its scaffold is highly suitable for such purposes. The imidazole ring can act as a π-conjugated bridge, and the ethenyl groups can either extend this conjugation or serve as anchor points to embed the chromophore into a polymer matrix. evitachem.combeilstein-journals.org The development of NLO-active polymers often involves incorporating chromophores into a polymer backbone to achieve the necessary alignment and stability for second-harmonic generation (SHG). researchgate.net

A typical organic push-pull chromophore consists of an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system (D-π-A). This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is fundamental to NLO properties. beilstein-journals.orgscispace.com The imidazole ring can function as the π-linker or, depending on the substituents, as part of the donor or acceptor moiety. beilstein-journals.orgclockss.org

In the context of this compound, a rational design strategy would involve functionalizing the molecule to create a push-pull system. The imidazole core itself can act as a weak donor, and its effect can be amplified by attaching strong donor groups. clockss.org Conversely, attaching strong electron-withdrawing groups (like NO₂ or CN) to the scaffold would create a powerful acceptor. beilstein-journals.orgresearchgate.net The ethenyl groups can be part of the π-bridge connecting these donor and acceptor moieties, thereby influencing the efficiency of the ICT. beilstein-journals.org

The design of such chromophores often follows established synthetic routes like the Radziszewski synthesis for creating 2,4,5-triarylimidazoles, which can be adapted to produce a wide array of D-π-A systems. beilstein-journals.orgclockss.org The resulting optical and NLO properties are highly tunable based on the strength of the donor/acceptor groups and the length and nature of the π-conjugated path. researchgate.netresearchgate.net

To illustrate these design principles, the following table presents data for various imidazole-based push-pull chromophores, demonstrating how structural modifications influence their optical properties.

| Compound/Structure Reference | Donor (D) | Acceptor (A) | π-Linker Features | Max Absorption (λ_max) [nm] | First Hyperpolarizability (β) [10⁻³⁰ esu] |

| 9a beilstein-journals.org | Imidazole-based | Nitrobenzene | Styryl | 403 | 68.42 |

| 9b beilstein-journals.org | Imidazole-based | Dicyanovinyl | Styryl | 388 | 36.92 |

| 10a beilstein-journals.org | Dimethylamino | Imidazole-based | Thiazole | 358 | 40.66 |

| 10b beilstein-journals.org | Dimethylamino | Imidazole-based | Thiophene | 417 | 17.31 |

| 11 beilstein-journals.org | Imidazole-based | Pyridine (B92270) | Ethenylene | 380 | - |

Data sourced from studies on related imidazole chromophores to demonstrate structure-property relationships.

Chemical Sensing and Recognition Unit Integration

Imidazole derivatives are effective as chemical sensors and recognition units due to the ability of their nitrogen atoms to coordinate with various analytes, particularly metal ions. researchgate.netbohrium.com This interaction can be detected through changes in optical properties, such as fluorescence quenching or enhancement, or a shift in absorption spectra. bohrium.com For instance, imidazole-based chemosensors have been successfully developed for the selective detection of ions like Fe³⁺ and V⁵⁺. bohrium.com

The this compound scaffold is a prime candidate for integration into chemical sensing platforms. The two nitrogen atoms of the imidazole ring can act as a binding site for target analytes. nih.gov Furthermore, the two ethenyl groups allow the molecule to be polymerized, enabling the fabrication of sensor films or functionalized microgels. evitachem.commdpi.com By polymerizing this compound, a solid-state sensor can be created where the recognition units are immobilized within a stable matrix, which is advantageous for practical applications. rsc.orgrsc.org The design could involve creating a polymer network that swells or changes its optical properties upon binding a target molecule, offering a detectable signal. google.com

Heterogeneous and Homogeneous Catalytic Systems

In catalysis, imidazole-containing ligands are widely used due to the strong coordinating ability of the imidazole nitrogen atoms with a vast range of transition metals. uu.nlmdpi.com These complexes are employed in both homogeneous and heterogeneous catalysis. uu.nlresearchgate.net In homogeneous catalysis, the catalyst is dissolved in the reaction medium, offering high activity and selectivity. uu.nlresearchgate.net For heterogeneous systems, the catalyst is in a different phase, which simplifies catalyst recovery and product purification. researchgate.netrsc.org

The this compound structure is well-suited for creating novel catalytic systems. It can act as a bidentate or bridging ligand, coordinating to a metal center through its two nitrogen atoms. This can be used to synthesize discrete metal complexes for homogeneous catalysis in reactions like oxidation or polymerization. mdpi.comacs.org

More significantly, the presence of two polymerizable ethenyl groups allows for the straightforward creation of heterogeneous catalysts. evitachem.com By polymerizing this compound around a metal template or by co-polymerizing it with other monomers, the resulting polymer can act as a solid support for the active metal sites. This approach combines the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous ones, such as stability and reusability. For example, FeCl₃ supported on silica (B1680970) has been used as a recyclable heterogeneous catalyst for imidazole synthesis. rsc.org A polymer derived from this compound could serve a similar supporting role for a wide array of catalytic metals.

Fabrication of Specialized Polymeric Membranes and Films

The ability of this compound to act as a monomer or cross-linking agent makes it highly valuable for fabricating specialized polymeric membranes and films. evitachem.com Imidazole-containing polymers are of great interest for applications such as gas separation and proton exchange membranes in fuel cells. google.comsemanticscholar.org

For gas separation, particularly CO₂ capture, the basic nitrogen sites on the imidazole ring can interact with acidic CO₂ molecules, facilitating their transport across the membrane. google.com Polymers with high imidazole content have shown a significant advantage in CO₂ solubility compared to conventional materials. google.com By polymerizing this compound, a dense network of these CO₂-philic sites can be created, potentially leading to membranes with high permeability and selectivity.

In the field of high-temperature proton exchange membrane fuel cells (HT-PEMFCs), polybenzimidazole (PBI) is a benchmark material. semanticscholar.orgdtu.dk The imidazole units provide sites for proton hopping, which is essential for conductivity. Grafting additional imidazole groups onto a polymer backbone is a known strategy to enhance proton conductivity. semanticscholar.org A polymer synthesized from this compound could function as a novel membrane material itself or as a cross-linking agent to improve the mechanical and thermal stability of other membrane polymers, such as PBI, while simultaneously increasing the density of proton-conducting sites. rsc.org The fabrication of such films can be achieved through various techniques, including solution casting or molecular layer deposition, to create thin, uniform, and highly functional layers. rsc.orgbeilstein-journals.org

Future Research Trajectories and Interdisciplinary Perspectives

Advancements in Sustainable and Efficient Synthetic Methodologies

Future research will likely prioritize the development of environmentally benign and resource-efficient methods for synthesizing 1,5-Bis(ethenyl)imidazole and its derivatives. This aligns with the broader goals of green chemistry to minimize hazardous waste and energy consumption. Key areas of focus will include:

Catalyst Innovation: Exploration of novel, reusable catalysts to replace traditional methods that may involve stoichiometric reagents and harsh conditions. This includes solid-supported catalysts, such as silica-supported acid catalysts, which can be easily recovered and reused, reducing waste and cost. mdpi.com

Alternative Energy Sources: The use of microwave and ultrasound irradiation as energy sources can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. researchgate.netumich.edu These techniques represent a greener approach to driving the chemical reactions needed for synthesis. researchgate.net

Green Solvents: A shift towards aqueous-based reaction systems or the use of biodegradable catalysts, such as lemon juice, is anticipated. nih.govrsc.org Such methods reduce reliance on volatile and often toxic organic solvents, thereby minimizing the environmental impact of the synthetic process. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product (high atom economy) will be a critical goal. researchgate.net Multi-component reactions, which allow the assembly of complex molecules like substituted imidazoles in a single step, are a promising strategy in this regard. bohrium.com

Table 1: Comparison of Synthetic Methodologies for Imidazole (B134444) Synthesis

| Methodology | Traditional Methods | Future Sustainable Methods | Key Advantages of Sustainable Methods |

|---|---|---|---|

| Energy Source | Conventional heating (reflux) | Microwave, Ultrasound | Faster reaction times, Reduced energy use researchgate.netumich.edu |

| Catalyst | Homogeneous acids/bases | Reusable solid acids, Ionic liquids, Biocatalysts | Catalyst recyclability, Reduced waste, Benign materials mdpi.combohrium.com |

| Solvent | Volatile organic solvents | Water, Solvent-free conditions | Reduced toxicity and environmental impact nih.govrsc.org |

| Efficiency | Often multi-step, lower atom economy | One-pot, multi-component reactions | Higher yields, Simplicity, High atom economy researchgate.netbohrium.com |

Exploration of Novel Derivatization Pathways and Multifunctionalization

The distinct reactive sites of this compound—the two ethenyl groups and the imidazole ring—offer extensive opportunities for creating a diverse range of new molecules with tailored functionalities.

Ethenyl Group Chemistry: The vinyl groups are prime targets for a variety of chemical transformations. They can undergo polymerization to form novel polyimidazoles or serve as cross-linking agents to create three-dimensional polymer networks. mdpi.commdpi.com Furthermore, these groups can participate in electrophilic addition reactions and serve as dienophiles in Diels-Alder reactions, enabling the synthesis of more complex molecular architectures. mdpi.com

Imidazole Core Functionalization: The nitrogen atoms within the imidazole ring can act as nucleophiles or as coordination sites for metal ions. mdpi.com This allows for the creation of advanced coordination complexes and metal-organic frameworks (MOFs). researchgate.net The ability to functionalize the imidazole ring itself, perhaps prior to or after ethenylation, opens pathways to bifunctional ligands that combine the properties of the imidazole core with the reactivity of the vinyl groups.

Multifunctional Materials: A key future direction is the simultaneous or sequential derivatization of both the ethenyl groups and the imidazole core. For instance, one could polymerize the vinyl groups and then use the imidazole units along the polymer backbone to coordinate with metal catalysts. This would create a recyclable, polymer-supported catalyst. Such strategies could lead to materials with combined electronic, catalytic, and structural properties.

Rational Design of Next-Generation Imidazole-Based Functional Materials

The bifunctional nature of this compound makes it an ideal building block for the rational design of advanced materials. As a monomer and cross-linking agent, it can be used to create polymers with precisely controlled architectures and properties.

Cross-Linked Polymers and Hydrogels: The two vinyl groups enable its use as a cross-linker to form robust, three-dimensional polymer networks. mdpi.com By controlling the cross-linking density, materials with tailored mechanical strength, thermal stability, and swelling properties can be designed for applications ranging from industrial resins to biomedical hydrogels. acs.org Cross-linked polyvinylimidazole has already been explored for applications in catalysis. nih.govmdpi.com

Anion Exchange Membranes (AEMs): Imidazole and particularly imidazolium-based polymers are critical components in AEMs for technologies like fuel cells and redox flow batteries. acs.orgnih.govmdpi.com this compound could be used to create cross-linked AEMs, where the imidazole units are subsequently quaternized to form imidazolium (B1220033) cations. The cross-linked structure would enhance the mechanical and chemical stability of the membrane, a key requirement for long-term performance in electrochemical devices. nih.govmdpi.com

Computational Modeling: The use of computational tools like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations will be indispensable. mdpi.comnih.gov These methods can predict the electronic structure, reactivity, and mechanical properties of polymers derived from this compound before they are synthesized. mdpi.com This in-silico approach allows for the rational design of materials by simulating how changes in molecular structure, such as cross-linking density or derivatization, will impact final material performance, accelerating the development of new functional materials. mdpi.comscienceopen.com

Table 2: Potential Applications of Materials Derived from this compound

| Material Type | Key Feature | Potential Application Area |

|---|---|---|

| Cross-Linked Polymers | Tunable mechanical and thermal properties | Adhesives, Coatings, Thermosets acs.org |

| Anion Exchange Membranes | Enhanced stability and ion conductivity | Alkaline Fuel Cells, Redox Flow Batteries acs.orgnih.gov |

| Functionalized Polymers | Imidazole units for metal coordination | Reusable Catalysts, Sorbents for CO2 Capture nih.govrsc.org |

| Coordination Polymers | Defined porous structures | Gas Storage, Chemical Sensors researchgate.netsemi.ac.cn |

Integration with Emerging Technologies and Interdisciplinary Research Fields

The unique properties of materials derived from this compound make them suitable for integration into a variety of high-tech and interdisciplinary fields.

Energy Storage and Conversion: Cross-linked imidazolium-based polymers are promising as solid polymer electrolytes in batteries and fuel cells. mdpi.com Materials derived from this compound could offer the necessary mechanical stability and ionic conductivity for next-generation energy storage devices. researchgate.net

Sensor Technology: The imidazole moiety is known to interact with various metal ions and small molecules. researchgate.net Polymers incorporating this unit can be designed as the active material in chemical sensors. semi.ac.cn For instance, a polymer film could be integrated onto an electrode surface, where the binding of an analyte to the imidazole sites would trigger a detectable electrical signal. nih.gov Molecularly imprinted polymers based on imidazole derivatives are also being explored for highly selective sensors. mdpi.com

Catalysis: Cross-linked polymers containing imidazole functional groups can serve as solid supports for catalytic metal nanoparticles or as organocatalysts themselves. nih.govbohrium.com The porous structure of these polymers can provide high surface area and accessible catalytic sites, while the robust, cross-linked nature allows for easy recovery and reuse of the catalyst. nih.gov

CO2 Capture: Amine- and imidazole-containing polymers are being actively investigated for their ability to capture carbon dioxide. rsc.orgmdpi.com Cross-linked polymers derived from this compound could be designed with high porosity and a high density of CO2-adsorbing imidazole sites, contributing to the development of new materials for carbon capture technologies. rsc.orgskysonginnovations.com

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 1,5-Bis(ethenyl)imidazole, and how do reaction conditions influence yield?

- Methodological Answer : Solvent-free Friedel-Crafts acylation using Eaton’s reagent (e.g., P₂O₅/CH₃SO₃H) is a high-yield approach (90–96%) for imidazole derivatives. This method avoids hazardous solvents, simplifies purification, and ensures regioselectivity. Reaction time, temperature (80–100°C), and stoichiometric ratios of substrates are critical for optimizing yield . For tetrasubstituted imidazoles, Fe₃O4@FU nanocatalysts under reflux in ethanol enable efficient synthesis, with catalyst recyclability and TLC monitoring (EtOAc/hexane) to track progress .

Q. How can researchers characterize this compound derivatives, and what analytical techniques are essential?

- Methodological Answer : Key techniques include:

- Structural Analysis : NMR (¹H/¹³C) and FT-IR to confirm vinyl and imidazole functional groups.

- Purity Assessment : TLC (silica gel, UV detection) and melting point determination via electrothermal apparatus .

- Elemental Composition : Combustion analysis (e.g., CHN elemental analysis) to validate stoichiometry, with deviations ≤0.5% indicating impurities .

Q. Where can researchers access reliable structural and bioactivity data for imidazole analogs?

- Methodological Answer : PubChem and ChemSpider provide validated datasets for imidazole derivatives, including predicted physicochemical properties (e.g., logP, pKa) via ACD/Labs Percepta. For experimental bioactivity data, prioritize peer-reviewed repositories like DrugBank or ChEMBL, avoiding unverified platforms like BenchChem .

Advanced Research Questions

Q. How can computational methods predict the pharmacological potential of this compound derivatives?

- Methodological Answer : Perform in-silico molecular docking (AutoDock Vina) to assess binding affinity to targets like EGFR. Pair with ADMET prediction (SwissADME) to evaluate toxicity, solubility, and bioavailability. For example, 2-phenyl-benzimidazole derivatives showed IC₅₀ values <10 µM in EGFR inhibition, correlating with hydrophobic interactions in the kinase domain . Validate predictions with in vitro cytotoxicity assays (MTT protocol) using cancer cell lines .

Q. What strategies resolve contradictions in reported synthetic yields for imidazole derivatives?

- Methodological Answer : Cross-validate protocols by adjusting:

- Catalyst Load : Fe₃O4@FU (12 mg vs. 20 mg) may alter reaction kinetics .

- Solvent-Free vs. Solvent-Based Systems : Solvent-free methods (e.g., Eaton’s reagent) often outperform ethanol-based reflux due to reduced side reactions .

- Purification : Recrystallization (ethanol) vs. column chromatography impacts final yield .

Q. How can researchers optimize this compound for material science applications, such as ionic liquid gels?

- Methodological Answer : Cross-link with epichlorohydrin and diamines to form proton-conductive ionic gels. Characterize via FT-IR (C=N stretching at 1640 cm⁻¹) and thermogravimetric analysis (TGA) to assess thermal stability (>200°C). Applications in gas separation (e.g., SO₂/CO₂ selectivity) require evaluating solubility parameters via thermodynamic modeling .

Q. What role do substituents play in modulating the biological activity of this compound analogs?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂ at C5) enhance antibacterial activity by increasing electrophilicity. Compare MIC values against S. aureus for derivatives with -CH₃ (MIC = 32 µg/mL) vs. -Cl (MIC = 8 µg/mL). Use SAR studies to prioritize substituents at C2 and C4 for target-specific optimization .

Data Contradiction Analysis

Q. Why do computational predictions for logP values sometimes conflict with experimental measurements?

- Methodological Answer : Discrepancies arise from:

- Algorithm Limitations : ACD/Labs Percepta may underestimate steric effects of vinyl groups.

- Experimental Conditions : LogP values vary with pH (e.g., imidazole’s pKa ~7.0). Validate via shake-flask method at physiological pH .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.